molecular formula C22H17BrN6OS B11267498 N-(3-Bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

N-(3-Bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

Cat. No.: B11267498
M. Wt: 493.4 g/mol
InChI Key: DSLCXKGYTCIWGE-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is a complex organic compound that features a bromophenyl group, a pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazinyl moiety, and a sulfanylacetamide linkage

Preparation Methods

The synthesis of N-(3-Bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-Bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C22H17BrN6OS

Molecular Weight

493.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17BrN6OS/c1-14-5-7-15(8-6-14)18-12-19-21-25-26-22(28(21)9-10-29(19)27-18)31-13-20(30)24-17-4-2-3-16(23)11-17/h2-12H,13H2,1H3,(H,24,30)

InChI Key

DSLCXKGYTCIWGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)Br)C3=C2

Origin of Product

United States

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